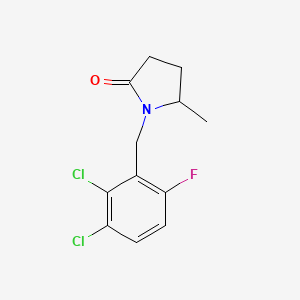

![molecular formula C12H13N3O4 B5689510 methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as glycine methyl ester quinoxaline-2-carboxylate and has a molecular formula of C11H11N3O4.

科学研究应用

Heterogeneous Catalysis

Quinoxalin-2(1H)-ones, such as our compound of interest, are utilized in heterogeneous catalysis . This process is crucial for the production of fine chemicals and plays a significant role in the pharmaceutical and materials fields . The compound can be involved in reactions that are environmentally friendly and cost-effective, making it a valuable asset in sustainable chemistry practices.

Photocatalysis

The compound is also applicable in photocatalysis , where it can undergo hydroxylation reactions under air conditions . This is particularly important for the synthesis of hydroxy-substituted quinoxalin-2(1H)-ones, which have various uses in creating new materials and chemicals.

Organic Synthesis

In organic synthesis, methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be used as a building block for constructing complex molecules. Its reactivity allows for the formation of C–H bonds, which is a fundamental transformation in the field of organic chemistry .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry . Due to its structural similarity to bioactive quinoxalines, it could be used to synthesize novel pharmaceuticals with potential therapeutic effects .

Material Science

In material science , the compound’s properties can be harnessed to develop new materials with unique characteristics. Its ability to participate in various chemical reactions makes it a candidate for creating advanced materials with specific desired properties .

Green Chemistry

Lastly, the compound aligns with the principles of green chemistry . It can be used in reactions that minimize waste and avoid the use of hazardous substances, contributing to the development of more sustainable chemical processes .

作用机制

Target of Action

Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They are important biological agents, and a significant amount of research activity has been directed towards this class .

Mode of Action

It’s known that the radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization . The substituent on the C-C double bond plays a key role for the progress of the reaction to give the expected products with good chemical yields .

Biochemical Pathways

The compound is likely involved in several biochemical reactions due to its quinoxaline core . Quinoxalines have been found to interact with various enzymes and proteins, influencing multiple biochemical pathways .

Result of Action

Given its quinoxaline core, it’s likely that the compound has significant biological activity, potentially including antifungal, antibacterial, antiviral, and antimicrobial effects .

属性

IUPAC Name |

methyl 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-19-11(17)6-13-12(18)15-7-10(16)14-8-4-2-3-5-9(8)15/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBMPISPCSWPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)

![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)

![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)

![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)

![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)

![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)